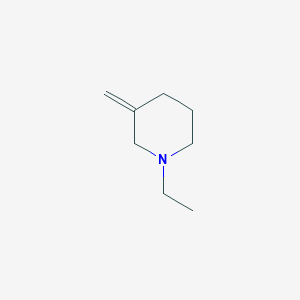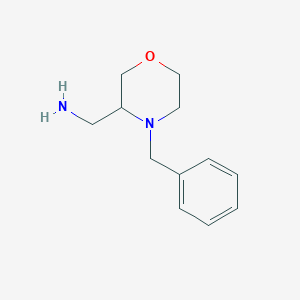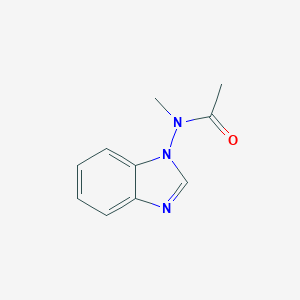
1-Ethyl-3-methylidenepiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylidenepiperidine, also known as EMDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective ligand for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. EMDP has attracted significant interest in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry.
Wirkmechanismus
1-Ethyl-3-methylidenepiperidine exerts its effects by binding to the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. 1-Ethyl-3-methylidenepiperidine binding to the sigma-1 receptor can result in the modulation of various signaling pathways, including the modulation of calcium signaling and the activation of certain neurotransmitter systems.
Biochemische Und Physiologische Effekte
1-Ethyl-3-methylidenepiperidine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the activation of certain neurotransmitter systems. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-3-methylidenepiperidine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-Ethyl-3-methylidenepiperidine is its potential toxicity, as it has been shown to induce liver damage in some animal models. Additionally, 1-Ethyl-3-methylidenepiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-3-methylidenepiperidine. One area of interest is its potential applications in drug addiction and withdrawal. 1-Ethyl-3-methylidenepiperidine has been shown to modulate the activity of certain neurotransmitter systems involved in addiction, and further research could elucidate its potential as a treatment for addiction. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in neurodegenerative diseases, and further research could explore its potential as a neuroprotective agent. Finally, further studies could investigate the potential of 1-Ethyl-3-methylidenepiperidine as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Synthesemethoden
1-Ethyl-3-methylidenepiperidine can be synthesized using various methods, including the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine or the reaction of 1-ethylpiperidine-3-carboxylic acid with acetic anhydride. The most commonly used method involves the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields 1-Ethyl-3-methylidenepiperidine as a white crystalline solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylidenepiperidine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in drug addiction and withdrawal, as it can modulate the activity of certain neurotransmitter systems involved in addiction.
Eigenschaften
CAS-Nummer |
181999-39-3 |
|---|---|
Produktname |
1-Ethyl-3-methylidenepiperidine |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1-ethyl-3-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-3-9-6-4-5-8(2)7-9/h2-7H2,1H3 |
InChI-Schlüssel |
HASMQYHVFRFLSG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(=C)C1 |
Kanonische SMILES |
CCN1CCCC(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















